4-(Trifluoromethylthio)benzyl bromide
Overview
Description
4-(Trifluoromethylthio)benzyl bromide is an organic compound with the molecular formula C8H6BrF3S and a molecular weight of 271.1 g/mol . It is characterized by the presence of a trifluoromethylthio group (-SCF3) attached to a benzyl bromide moiety. This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Trifluoromethylthio)benzyl bromide can be synthesized through the reaction of 4-(trifluoromethylthio)benzyl alcohol with ammonium bromide in the presence of potassium carbonate . The reaction typically occurs under inert atmosphere conditions at room temperature to ensure the stability of the product.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethylthio)benzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzyl bromide moiety can be reduced to form the corresponding benzyl compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include benzyl derivatives.
Scientific Research Applications
4-(Trifluoromethylthio)benzyl bromide is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethylthio)benzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The trifluoromethylthio group imparts unique electronic properties, influencing the reactivity and stability of the compound. Molecular targets and pathways include interactions with nucleophilic sites in biomolecules and catalytic centers in enzymes .
Comparison with Similar Compounds
4-(Trifluoromethyl)benzyl bromide: Similar structure but lacks the sulfur atom, resulting in different reactivity and applications.
4-(Methylthio)benzyl bromide: Contains a methylthio group instead of a trifluoromethylthio group, leading to variations in electronic properties and reactivity.
4-(Trifluoromethoxy)benzyl bromide: Features a trifluoromethoxy group, which affects its chemical behavior and applications.
Uniqueness: 4-(Trifluoromethylthio)benzyl bromide is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric effects. This makes it particularly valuable in the synthesis of compounds with specific electronic requirements and in applications where stability under harsh conditions is essential .
Properties
IUPAC Name |
1-(bromomethyl)-4-(trifluoromethylsulfanyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3S/c9-5-6-1-3-7(4-2-6)13-8(10,11)12/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYGJBCOCRVROJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)SC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380696 | |
Record name | 4-(Trifluoromethylthio)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21101-63-3 | |
Record name | 1-(Bromomethyl)-4-[(trifluoromethyl)thio]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21101-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethylthio)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethylthio)benzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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